4-Amino-3-cyclopropoxybenzoic acid
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Overview
Description
4-Amino-3-cyclopropoxybenzoic acid is an organic compound that features an amino group and a cyclopropoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyclopropoxybenzoic acid typically involves the introduction of the amino and cyclopropoxy groups onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with cyclopropyl alcohol in the presence of a strong acid catalyst to form the cyclopropoxy group. Subsequently, the amino group can be introduced via a nitration-reduction sequence or through direct amination using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron (Fe) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or sulfonated benzoic acid derivatives.
Scientific Research Applications
4-Amino-3-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Shares the amino group but lacks the cyclopropoxy group.
3-Cyclopropoxybenzoic acid: Contains the cyclopropoxy group but lacks the amino group.
4-Amino-3-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a cyclopropoxy group.
Uniqueness
4-Amino-3-cyclopropoxybenzoic acid is unique due to the presence of both the amino and cyclopropoxy groups on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-amino-3-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H,12,13) |
InChI Key |
ANQCBWBTSSRHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
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